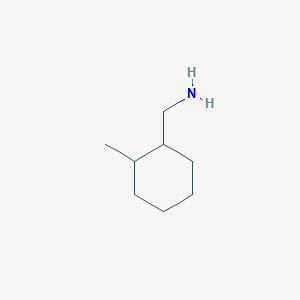

(2-Methylcyclohexyl)methanamine

Description

(2-Methylcyclohexyl)methanamine, a cycloaliphatic amine, serves as an interesting molecular scaffold in organic synthesis and medicinal chemistry. Its structure, combining a substituted cyclohexane (B81311) ring with a primary amine, provides a foundation for diverse chemical modifications and applications.

The structure of this compound consists of a cyclohexane ring substituted with a methyl group at the 2-position and a methanamine (-CH2NH2) group. This arrangement leads to the possibility of cis and trans stereoisomers, depending on the relative orientation of the methyl and methanamine groups.

The systematic IUPAC name for this compound is this compound. It is also known by other synonyms such as 2-methylcyclohexylmethylamine. The presence of two substituents on the cyclohexane ring introduces chirality, and thus, enantiomeric forms of this compound exist.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| CAS Number | 40015-91-6 |

| PubChem CID | 21225048 |

| SMILES | CC1CCCCC1CN |

| InChI | InChI=1S/C8H17N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3 |

Alicyclic amines are a significant class of compounds in organic and medicinal chemistry. These structures are integral components of many pharmaceuticals and agrochemicals due to their ability to influence physicochemical properties such as lipophilicity and basicity, which in turn can affect biological activity.

The incorporation of alicyclic moieties like the methylcyclohexyl group can impart favorable pharmacokinetic properties to a molecule. Research into alicyclic amines often focuses on their use as building blocks for more complex molecules, including active pharmaceutical ingredients. Their utility spans various therapeutic areas, and they are recognized as important scaffolds in drug discovery.

Research involving this compound has primarily been documented in the context of medicinal chemistry, specifically in the development of therapeutic agents. A notable research trajectory for this compound has been its investigation as a monoamine reuptake inhibitor.

A patent discloses the synthesis and evaluation of this compound hydrochloride as a compound with potential activity in inhibiting the reuptake of monoamine neurotransmitters. google.comgoogle.com The synthesis described in the patent involves the reduction of 1-(3,4-dichlorophenyl)-2-methylcyclohexanecarbonitrile, followed by the formation of the hydrochloride salt. google.comgoogle.com The resulting compound was characterized by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comgoogle.com

This line of research places this compound within the broader field of developing treatments for central nervous system (CNS) disorders, where monoamine reuptake inhibitors play a crucial role. google.com The patent suggests that cycloalkylamines, including this specific compound, are of interest for their potential therapeutic applications in conditions such as depression and anxiety. google.com

Table 2: Reported Synthesis and Characterization Data for this compound Hydrochloride google.comgoogle.com

| Parameter | Value |

|---|---|

| Starting Material | 1-(3,4-dichlorophenyl)-2-methylcyclohexanecarbonitrile |

| Final Product | This compound hydrochloride |

| Characterization Method | HPLC, 1H NMR |

| Reported HPLC Retention Time | 8.86 min |

While detailed academic publications on the diverse applications of this compound are not abundant, its inclusion in patent literature points to its relevance in industrial research and development efforts focused on novel therapeutics. Further exploration of its derivatives could unveil additional applications in areas such as catalysis or materials science, though current public-domain research is limited.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCOJHDAHDQVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40015-91-6 | |

| Record name | (2-Methylcyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylcyclohexyl Methanamine

Strategic Approaches to Cyclohexylmethanamine Scaffolds

The construction of the cyclohexylmethanamine scaffold, the core structure of (2-Methylcyclohexyl)methanamine, is a central theme in medicinal and materials chemistry. nih.gov General strategies often involve the functionalization of a pre-existing cyclohexane (B81311) ring or the formation of the ring itself through cyclization reactions. These approaches aim to introduce the required substituents with high efficiency and control. bgu.ac.il The development of diverse synthetic methods allows for the creation of libraries of substituted cyclohexylmethanamines for various applications. bgu.ac.il

A key consideration in the synthesis of these scaffolds is the control of stereochemistry, as the biological activity and material properties of the final compounds are often highly dependent on their three-dimensional structure.

Stereoselective and Enantioselective Synthesis

Achieving stereocontrol in the synthesis of this compound is paramount for accessing specific isomers with desired properties. Several powerful strategies have been employed to this end.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries have proven to be invaluable tools for the asymmetric synthesis of complex molecules. nih.govnih.gov In the context of this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. rcsi.com For instance, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions. nih.gov This approach allows for the diastereoselective formation of new stereocenters, which can then be used to construct the desired enantiomer of the target molecule. nih.gov

| Chiral Auxiliary | Key Features | Stereocontrol |

| Pseudoephenamine | Free from regulatory restrictions, high crystallinity of derivatives. nih.gov | High diastereoselectivity in alkylation reactions, including the formation of quaternary centers. nih.gov |

| Oxazolidinones | Rigid templates for asymmetric transformations. nih.gov | Facilitate intramolecular N-to-S acyl transfer for the synthesis of diverse carboxylic acid derivatives. nih.gov |

| (-)-Menthyl chloroformate | Introduces a carbonyl functional group. rcsi.com | Enables separation of diastereoisomers via HPLC. rcsi.com |

Biocatalytic Transformations for Asymmetric Amination

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral amines. acs.orgnih.gov Enzymes, such as transaminases and imine reductases, can catalyze the asymmetric amination of ketones or the reductive amination of α,β-unsaturated ketones with high enantioselectivity. acs.org A biocatalytic cascade combining ene-reductases and imine reductases/reductive aminases has been developed for the asymmetric synthesis of primary, secondary, and tertiary amines with two stereocenters. acs.org This method has been successfully applied to the synthesis of substituted cyclohexylamines, yielding products with excellent diastereomeric and enantiomeric ratios. acs.org

| Enzyme Type | Reaction | Advantages |

| Ene-reductases (EReds) & Imine reductases/reductive aminases (IReds/RedAms) | Reductive amination of α,β-unsaturated ketones. acs.org | High chemical purity, diastereomeric ratio, and enantiomeric ratio. acs.org |

| Amine transaminases (ATAs) | Asymmetric amination of ketones. nih.gov | Enables enzymatic Mitsunobu-type conversion of racemic alcohols to enantiomerically enriched amines. nih.gov |

Transition Metal-Catalyzed Stereocontrolled Synthesis

Transition metal catalysis offers a versatile platform for the stereocontrolled synthesis of complex molecules. mdpi.comresearchgate.netrsc.org These methods often involve the use of chiral ligands to induce asymmetry in reactions such as hydrogenation, cross-coupling, and cyclization. mdpi.com For example, copper-catalyzed cyclopropene (B1174273) carbometallation with an organoboron reagent has been used to synthesize chiral 2-arylcyclopropylamines with excellent yields and enantioselectivities. mdpi.com While direct application to this compound might require specific substrate design, the principles of transition metal-catalyzed asymmetric synthesis are highly relevant. mdpi.comresearchgate.net

Regioselective Synthesis of 2-Methyl-substituted Cyclohexylmethanamines

Controlling the position of the methyl group on the cyclohexane ring is a crucial aspect of synthesizing this compound. The regioselectivity of the synthesis can be influenced by the choice of starting materials and reaction conditions. For example, the synthesis of trans-2-methylcyclohexylamine (B1277676) can be achieved from o-cresol (B1677501) through a multi-step process involving hydrogenation and amination. chemicalbook.com The reaction conditions, such as the catalyst and temperature, play a significant role in determining the final product distribution. chemicalbook.com

Methodological Advancements in Amine Synthesis

The field of amine synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. youtube.com These advancements, while not always directly applied to this compound in the literature, provide a toolbox of potential strategies for its synthesis. Modern methods focus on areas such as C-H functionalization, which allows for the direct introduction of amine groups into unactivated C-H bonds, and the development of novel catalytic systems with improved activity and selectivity. rsc.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce or eliminate the use and generation of hazardous substances, maximize resource efficiency, and minimize energy consumption. sigmaaldrich.commsu.edu Key areas of focus include the use of catalytic methods, renewable feedstocks, and the design of synthetic routes with high atom economy.

A significant green approach to synthesizing the precursor, 2-methylcyclohexanol, involves the catalytic hydrogenation of o-cresol. google.com This method utilizes a hydrogenation catalyst and high-purity hydrogen gas, with methylcyclohexane (B89554) as a solvent. google.com This process can achieve high conversion rates of o-cresol to 2-methylcyclohexanol. google.com The subsequent esterification to 2-methylcyclohexyl acetate (B1210297) can also be optimized to achieve high yields with minimal byproducts. google.com While this patent focuses on the acetate, the principles of catalytic hydrogenation are directly applicable to creating the saturated cyclic alcohol needed for further conversion to the target amine.

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and efficient than stoichiometric reactions. youtube.com Catalytic reagents speed up reactions without being consumed, allowing for their reuse and minimizing waste. youtube.com In the context of synthesizing this compound, catalytic hydrogenation of a suitable nitrile or reductive amination of a corresponding aldehyde or ketone represents a greener alternative to methods employing stoichiometric reducing agents, which often generate significant waste. youtube.com For instance, the use of metal catalysts like platinum, palladium, or nickel for hydrogenation reactions is a common industrial practice that aligns with green chemistry principles. youtube.com These catalysts facilitate the addition of hydrogen across a double or triple bond under milder conditions than non-catalytic methods, thereby reducing energy consumption. youtube.comyoutube.com

Furthermore, the development of biocatalytic methods presents a promising frontier for the green synthesis of amines. nih.govresearchgate.net Enzymes, as natural catalysts, can exhibit high stereo- and regioselectivity under mild reaction conditions, often in aqueous media. nih.gov For instance, amine transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones, offering a direct and efficient route to enantiomerically pure products. nih.gov While specific research on the biocatalytic synthesis of this compound is not widely documented, the principles demonstrated in the synthesis of other chiral amines suggest a high potential for developing such a process. nih.govresearchgate.net

The table below summarizes the application of key green chemistry principles to potential synthetic routes for this compound and its precursors.

| Green Chemistry Principle | Application in this compound Synthesis | Research Findings & Potential |

| Catalysis | - Catalytic hydrogenation of o-cresol to 2-methylcyclohexanol. - Catalytic hydrogenation of a nitrile precursor. - Reductive amination of 2-methylcyclohexanecarbaldehyde. | - High conversion rates and yields are achievable with metal catalysts like Raney Nickel or precious metal catalysts. google.com - Reduces the need for stoichiometric and often hazardous reducing agents. youtube.com - Biocatalysis with enzymes like amine transaminases offers high selectivity and mild reaction conditions. nih.govresearchgate.net |

| Atom Economy | - Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | - Catalytic hydrogenation has a high atom economy as it involves the addition of H₂. - Reductive amination can also have a high atom economy depending on the specific reagents used. |

| Use of Renewable Feedstocks | - Exploring bio-based starting materials to replace petroleum-derived precursors like o-cresol. | - Research into converting biomass into platform chemicals that can serve as starting materials is ongoing. researchgate.net - While not yet specific to this compound, the general trend in green chemistry is to move towards renewable feedstocks. researchgate.net |

| Safer Solvents & Auxiliaries | - Replacing hazardous organic solvents with greener alternatives like water, or performing reactions under solvent-free conditions. | - A patented process uses methylcyclohexane, which is a step towards reducing the use of more hazardous solvents. google.com - Aqueous-phase catalysis and biocatalysis inherently use a safer solvent (water). nih.gov |

| Design for Energy Efficiency | - Conducting reactions at ambient temperature and pressure to minimize energy consumption. | - Catalytic processes often allow for milder reaction conditions compared to non-catalytic alternatives. youtube.com - Biocatalytic reactions typically occur at or near room temperature and atmospheric pressure. nih.gov |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient. Future research will likely focus on developing novel catalytic systems, including biocatalysts, and utilizing renewable feedstocks to further enhance the green credentials of its production.

Stereochemical Investigations of 2 Methylcyclohexyl Methanamine

Configurational Isomerism: cis- and trans-Diastereomers

(2-Methylcyclohexyl)methanamine exhibits configurational isomerism due to the presence of two stereocenters, the carbon atoms at positions 1 and 2 of the cyclohexane (B81311) ring. This leads to the existence of diastereomers, which are stereoisomers that are not mirror images of each other. Specifically, these are designated as cis and trans isomers, denoting the relative orientation of the methyl and aminomethyl substituents on the cyclohexane ring.

In the cis-isomer, both the methyl group and the aminomethyl group are on the same side of the ring (either both pointing up or both pointing down). In contrast, the trans-isomer has the two substituent groups on opposite sides of the ring (one pointing up and one pointing down). These two diastereomers have different physical and chemical properties due to their distinct three-dimensional structures.

| Isomer | Relative Orientation of Substituents |

| cis-(2-Methylcyclohexyl)methanamine | Same side of the cyclohexane ring |

| trans-(2-Methylcyclohexyl)methanamine | Opposite sides of the cyclohexane ring |

Enantiomeric Forms and Chirality

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org this compound is a chiral molecule because it possesses two chiral centers (at C1 and C2) and lacks a plane of symmetry. This chirality means that both the cis- and trans-diastereomers exist as pairs of enantiomers. Enantiomers are stereoisomers that are mirror images of each other. wikipedia.org

For the cis-isomer, there are two enantiomeric forms: (1R,2S)-(2-Methylcyclohexyl)methanamine and (1S,2R)-(2-Methylcyclohexyl)methanamine. Similarly, the trans-isomer also exists as a pair of enantiomers: (1R,2R)-(2-Methylcyclohexyl)methanamine and (1S,2S)-(2-Methylcyclohexyl)methanamine. These enantiomers have identical physical properties (e.g., boiling point, melting point) but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules.

A mixture containing equal amounts of two enantiomers is called a racemic mixture and is optically inactive. wikipedia.org

| Diastereomer | Enantiomeric Pairs (Absolute Configuration) |

| cis | (1R,2S) and (1S,2R) |

| trans | (1R,2R) and (1S,2S) |

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. libretexts.orgdalalinstitute.com To relieve angle and torsional strain, it adopts a puckered three-dimensional structure, with the most stable being the chair conformation. libretexts.orglibretexts.org In this conformation, the carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. libretexts.orglibretexts.org

In a substituted cyclohexane like this compound, the substituents (methyl and aminomethyl groups) can occupy two distinct types of positions in the chair conformation: axial and equatorial. libretexts.org Axial bonds are parallel to the axis of the ring, while equatorial bonds point outwards from the "equator" of the ring. askthenerd.com

The spatial arrangement of these substituents significantly impacts the stability of the conformation. Generally, conformations with larger substituents in the equatorial position are more stable. This is because an axial substituent experiences steric hindrance, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring. An equatorial substituent, being further away from other groups, experiences less steric strain.

For trans-(2-Methylcyclohexyl)methanamine, the diequatorial conformation is the most stable, where both the methyl and aminomethyl groups occupy equatorial positions. For the cis-isomer, one substituent must be axial while the other is equatorial. The preferred conformation will be the one where the larger group (aminomethyl) occupies the equatorial position to minimize steric interactions.

The cyclohexane ring is not static; it undergoes a rapid process called "ring flipping" or "chair interconversion" at room temperature. libretexts.org During this process, one chair conformation converts into another, and in doing so, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org

For this compound, this ring flip results in a dynamic equilibrium between two chair conformations for each diastereomer. The energy barrier for this interconversion is relatively low, allowing for rapid exchange at ambient temperatures. libretexts.org The position of the equilibrium is determined by the relative stability of the two chair conformers. For the trans-isomer, the equilibrium will heavily favor the diequatorial conformation. For the cis-isomer, the equilibrium will favor the conformation where the bulkier aminomethyl group is in the equatorial position.

The energy difference between the conformers, and thus the position of the equilibrium, can be influenced by factors such as the size of the substituents and intramolecular interactions.

Analytical Methodologies for Stereoisomer Characterization

Distinguishing between the various stereoisomers of this compound requires specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between protons on the cyclohexane ring can provide information about their dihedral angles, which differ for axial and equatorial protons. The chemical shifts of the carbons and protons are also sensitive to their stereochemical environment.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chiral chromatography, using a chiral stationary phase, can be used to separate the enantiomers of both the cis and trans isomers. This allows for the determination of the enantiomeric excess (ee) of a sample.

X-ray Crystallography: For solid derivatives of this compound, X-ray crystallography can provide an unambiguous determination of the absolute configuration of a single enantiomer and the precise three-dimensional structure of the molecule.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectra with those predicted from quantum chemical calculations.

Elucidation of Reaction Mechanisms Involving 2 Methylcyclohexyl Methanamine

Mechanistic Pathways of Amine-Based Transformations

The reactivity of (2-Methylcyclohexyl)methanamine is fundamentally governed by the lone pair of electrons on the nitrogen atom of the primary amine group. This makes it a potent nucleophile and a Brønsted-Lowry base. The mechanistic pathways of its transformations are analogous to those of other primary amines and can be broadly categorized.

One of the most fundamental transformations is N-alkylation , where the amine attacks an alkyl halide in a nucleophilic substitution reaction. This process can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl halide and the reaction conditions. Given the primary nature of this compound, an SN2 pathway is generally favored with unhindered alkyl halides.

Another key reaction is acylation , where the amine reacts with acylating agents like acid chlorides or anhydrides. This is a nucleophilic acyl substitution reaction that proceeds via a tetrahedral intermediate. The initial nucleophilic attack of the amine on the carbonyl carbon is followed by the elimination of a leaving group to form a stable amide.

Furthermore, this compound can participate in the formation of imines through reaction with aldehydes and ketones. This reversible reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond of the imine.

Role of this compound in Electrophilic and Nucleophilic Reactions

As a primary amine, this compound primarily functions as a nucleophile . The lone pair on the nitrogen atom readily attacks electron-deficient centers. The nucleophilicity of the amine is influenced by the electron-donating nature of the alkyl group, though the steric bulk of the 2-methylcyclohexyl group can modulate its reactivity towards sterically hindered electrophiles.

In its role as a nucleophile, this compound can participate in a wide array of reactions, including:

Michael additions: Addition to α,β-unsaturated carbonyl compounds.

Ring-opening of epoxides: Attack on one of the carbon atoms of the epoxide ring, leading to the formation of β-amino alcohols.

Reactions with isocyanates and isothiocyanates: Forming substituted ureas and thioureas, respectively.

While the primary role of this compound is that of a nucleophile, its conjugate acid, the (2-methylcyclohexyl)methanaminium ion, can act as a Brønsted acid . This is particularly relevant in catalytic cycles where proton transfer steps are crucial.

Catalytic Reaction Mechanisms

The primary amine functionality of this compound allows it to be employed in various catalytic applications, most notably in organocatalysis. Chiral primary amines are powerful catalysts for a range of enantioselective transformations. rsc.org The presence of a chiral center in the 2-position of the cyclohexane (B81311) ring makes this compound a potential candidate for asymmetric catalysis.

One of the key catalytic cycles involving primary amines is enamine catalysis . In this mechanism, the primary amine reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile. Subsequent hydrolysis regenerates the catalyst and furnishes the functionalized carbonyl compound.

Another important catalytic mode is iminium catalysis . Here, the primary amine reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. This transformation lowers the LUMO of the carbonyl compound, activating it towards nucleophilic attack.

A study by Zhou and List demonstrated an organocatalytic asymmetric cascade reaction to synthesize substituted cyclohexylamines using an achiral amine in combination with a chiral Brønsted acid. organic-chemistry.org This reaction proceeds through an aldol (B89426) addition-dehydration-conjugate reduction-reductive amination sequence, showcasing the potential of amine catalysis in complex molecule synthesis. organic-chemistry.org While this study used a different amine, the mechanistic principles are directly applicable to how this compound could function in similar catalytic systems.

Table 1: Key Mechanistic Steps in the Organocatalytic Cascade Reaction

| Step | Description | Catalyst Role |

| 1. Enamine Formation | The amine catalyst reacts with a 2,6-diketone to form an enamine. | Aminocatalysis |

| 2. Aldol Addition | The enamine attacks an aldehyde, leading to an aldol adduct. | Enamine Catalysis |

| 3. Dehydration | The aldol adduct undergoes dehydration to form an enone. | - |

| 4. Conjugate Reduction | A Hantzsch ester reduces the enone in the presence of the chiral Brønsted acid. | Brønsted Acid Catalysis |

| 5. Reductive Amination | The resulting ketone is reductively aminated by the amine catalyst. | Iminium Catalysis |

| Data synthesized from Zhou, J., & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society, 129(24), 7498–7499. organic-chemistry.org |

Advanced Mechanistic Probes and Kinetic Isotope Effects

To gain deeper insight into the mechanisms of reactions involving this compound, advanced experimental techniques can be employed. Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-determining step of a reaction and probing the structure of transition states. wikipedia.orgprinceton.edulibretexts.org

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org For instance, in a reaction where a C-H bond adjacent to the amine is cleaved in the slow step, replacing the hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate (a normal KIE, kH/kD > 1).

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller but can provide valuable information about changes in hybridization at the transition state. For example, a change from sp3 to sp2 hybridization at a carbon bearing a deuterium atom often results in a normal secondary KIE.

Theoretical and Computational Approaches to Mechanism Elucidation

Computational chemistry provides a powerful complementary approach to experimental studies for elucidating reaction mechanisms. smu.edu Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, allowing for the characterization of reactants, products, transition states, and intermediates.

For reactions involving this compound, computational studies could address several key aspects:

Conformational analysis: Determining the preferred conformations of the molecule and its reactive intermediates.

Reaction barriers: Calculating the activation energies for different proposed mechanistic pathways to identify the most likely route.

Stereoselectivity: In asymmetric reactions, computational models can help to rationalize the observed stereochemical outcome by comparing the energies of the diastereomeric transition states.

A computational study on the amide bond cleavage of sterically hindered piperidine (B6355638) derivatives highlighted the role of steric hindrance in lowering the energy barrier for certain reaction pathways. nih.gov The steric bulk of the 2-methylcyclohexyl group in this compound would similarly be expected to have a significant impact on the energetics of its reactions, which could be quantitatively assessed through computational methods. Such studies can also predict spectroscopic properties and KIEs, providing a valuable link between theory and experiment.

Derivatization and Functionalization Chemistry of 2 Methylcyclohexyl Methanamine

Selective Functionalization of the Amine Group

The primary amine group is the most reactive site in (2-methylcyclohexyl)methanamine, readily participating in a variety of reactions common to aliphatic amines. This allows for the straightforward synthesis of numerous N-substituted derivatives.

N-Alkylation of this compound introduces an alkyl group onto the nitrogen atom, forming a secondary amine. While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts masterorganicchemistry.com, modern catalytic methods offer high selectivity. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst, such as ruthenium (Ru) or iridium (Ir) complexes. organic-chemistry.orgnih.gov This process is environmentally friendly as the only byproduct is water. organic-chemistry.org For example, reacting this compound with a primary alcohol like butanol, catalyzed by a suitable Ru(II) complex, would yield N-butyl-(2-methylcyclohexyl)methanamine. organic-chemistry.org

N-Acylation involves the reaction of the amine with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an amide. This is one of the most fundamental transformations in organic chemistry. pulsus.com Direct amidation between a carboxylic acid and this compound can be achieved using coupling reagents that activate the carboxylic acid, or by heating to drive off water. organic-chemistry.org A more common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. youtube.com

| Reaction Type | Reagent Example | Product Class | Product Example |

| N-Alkylation | Butanol (with Ru catalyst) | Secondary Amine | N-butyl-(2-methylcyclohexyl)methanamine |

| N-Acylation | Acetyl Chloride | N-Substituted Amide | N-((2-methylcyclohexyl)methyl)acetamide |

Building upon N-acylation, the amine group serves as a versatile handle for creating key functional groups widely used in medicinal chemistry and materials science.

Amides: As discussed, amides are readily formed from the reaction of this compound with carboxylic acids or their activated derivatives. pulsus.comnih.gov Mechanochemical methods, which involve ball-milling reactants together, have also emerged as a solvent-free and efficient route to amides. researchgate.net

Carbamates: Carbamates can be synthesized by reacting this compound with a chloroformate, such as ethyl chloroformate, in the presence of a base. An alternative and widely used method involves the reaction of the amine with an isocyanate generated in situ, for example, through the Curtius rearrangement of an acyl azide. nih.gov The reaction of amines with CO2 and an alkyl halide can also produce carbamates. nih.gov While the carbamate (B1207046) of the parent 2-methylpiperidine (B94953) is known to be unstable in aqueous solution, it can be synthesized and isolated from the anhydrous amine and carbon dioxide. nih.govsci-hub.se

Ureas: Substituted ureas are typically prepared by the addition of an amine to an isocyanate. nih.gov Therefore, reacting this compound with an alkyl or aryl isocyanate (e.g., phenyl isocyanate) provides a direct and high-yielding route to the corresponding N,N'-disubstituted urea (B33335). The synthesis of ureas is central to drug discovery, as the urea moiety is a key structural feature in many therapeutic agents. nih.gov

| Starting Material | Reagent Example | Functional Group Formed | Product Example |

| This compound | Propanoic acid | Amide | N-((2-methylcyclohexyl)methyl)propanamide |

| This compound | Ethyl Chloroformate | Carbamate | Ethyl (2-methylcyclohexyl)methylcarbamate |

| This compound | Phenyl Isocyanate | Urea | 1-((2-methylcyclohexyl)methyl)-3-phenylurea |

Introduction of Additional Functionalities onto the Cyclohexane (B81311) Ring

Modifying the saturated carbocyclic ring of this compound is chemically more challenging than functionalizing the amine group but offers a pathway to fundamentally new molecular scaffolds.

Directly converting a C-H bond on the cyclohexane ring into a C-C, C-O, or C-N bond is a powerful strategy for molecular diversification. Stereoselective C-H functionalization aims to control the spatial arrangement of the newly introduced group. While specific examples on this compound are not widely reported, general principles can be applied. Transition-metal catalysis (e.g., using palladium, rhodium, or iron) is a primary tool for such transformations. The existing substituents—the methyl group and the aminomethyl group (or a derivative thereof)—would act as directing groups, influencing the regioselectivity (which C-H bond reacts) and stereoselectivity of the functionalization. For instance, the amine or a derived amide could coordinate to a metal catalyst, directing the C-H activation to a specific position on the ring.

Altering the size of the cyclohexane ring provides access to related cyclopentane (B165970) and cycloheptane (B1346806) structures.

Ring Contraction: The acid-catalyzed isomerization of methylcyclohexane (B89554) is a well-studied example of ring contraction. nih.gov Under acidic conditions, typically over a solid acid catalyst, the six-membered ring can contract to form a five-membered ring, yielding a mixture of products including ethylcyclopentane (B167899) and various isomeric dimethylcyclopentanes. nih.govresearchgate.net This type of rearrangement proceeds through a carbocation intermediate. Another approach involves photochemical methods, which can induce ring contraction in α-acylated cyclic compounds. nih.gov

Ring Expansion: A classic method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement. nih.gov This reaction sequence could be applied to a derivative of this compound. For example, conversion of the aminomethyl group to a hydroxymethyl group, followed by oxidation, would yield the corresponding ketone. Reaction of this ketone with trimethylsilyldiazomethane (B103560) can lead to a ring-expanded cycloheptanone. organic-chemistry.org Carbocation rearrangements can also lead to ring expansion; for instance, a carbocation generated adjacent to the strained ring can trigger the migration of a C-C bond within the ring, expanding its size. masterorganicchemistry.comyoutube.com

| Transformation | General Method | Starting Ring | Product Ring(s) |

| Ring Contraction | Acid-Catalyzed Isomerization | Cyclohexane | Cyclopentane |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Cyclohexane | Cycloheptane |

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives involves combining the chemical strategies for amine functionalization and ring modification. This allows for the creation of complex molecules with multiple functional groups, which can be valuable as scaffolds in drug discovery or as specialized chemical building blocks.

Multicomponent reactions (MCRs) offer an efficient route to such complex molecules by combining three or more reactants in a single step. researchgate.net For example, the Ugi reaction, a well-known MCR, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like structure. pulsus.com this compound could serve as the amine component in such a reaction, leading to a highly functionalized derivative in one pot.

Alternatively, a stepwise approach can be used to build complexity. A potential synthetic pathway to a polyfunctionalized derivative is outlined below:

| Step | Reaction | Reagent(s) | Intermediate/Product |

| 1 | N-Acylation | Acetic Anhydride | N-((2-methylcyclohexyl)methyl)acetamide |

| 2 | C-H Oxidation | CrO₃ (or other oxidant) | N-((2-methyl-X-oxocyclohexyl)methyl)acetamide |

| 3 | Ring Expansion | Trimethylsilyldiazomethane | N-((Y-oxo-3-methylcycloheptyl)methyl)acetamide |

Note: X and Y denote the positions of the new functional groups, which would depend on the specific reaction conditions and directing effects.

This sequential approach allows for the controlled introduction of functionalities first on the amine and subsequently on the ring, leading to a polyfunctionalized cycloheptane derivative. Such strategies are crucial for exploring new chemical space and developing novel molecular architectures based on the this compound scaffold.

Strategies for Orthogonal Protection and Deprotection

In the multifaceted landscape of synthetic organic chemistry, the strategic protection and deprotection of functional groups are paramount to achieving complex molecular architectures. For a molecule such as this compound, which possesses a primary amine, the ability to selectively mask and unmask this functionality in the presence of other reactive sites is crucial for its derivatization and functionalization. Orthogonal protection-deprotection strategies offer a sophisticated approach to this challenge, allowing for the sequential removal of specific protecting groups without affecting others within the same molecule. This section details the application of such strategies to this compound, enabling its versatile use as a synthetic building block.

A common strategy involves the use of protecting groups susceptible to different cleavage mechanisms, such as acidolysis, base-promoted elimination, hydrogenolysis, or fluoride-ion-mediated cleavage. By choosing protecting groups from different "orthogonal sets," a synthetic chemist can selectively deprotect one amine while another, differently protected amine or other functional group in the molecule remains intact.

For instance, the amine of this compound could be protected with a tert-butoxycarbonyl (Boc) group, which is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). In the same molecule, another functional group could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but is removed by a base, typically piperidine (B6355638). nih.gov A third layer of orthogonality could be introduced by using a benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz or Z) group, which is cleaved by hydrogenolysis.

The following table outlines a selection of common amine protecting groups that can be applied to this compound, categorized by their deprotection conditions, illustrating the concept of orthogonality.

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl in dioxane) | Fmoc, Cbz, Alloc, Silyl (B83357) ethers |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) | Boc, Cbz, Alloc, Silyl ethers |

| Benzyloxycarbonyl | Cbz (Z) | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc, Alloc, Silyl ethers |

| Allyloxycarbonyl | Alloc | Pd(0)-catalyzed cleavage (e.g., Pd(PPh₃)₄, scavenger) | Boc, Fmoc, Cbz, Silyl ethers |

| Trityl | Trt | Mild Acidic (e.g., 1% TFA in DCM) | Fmoc, Cbz, Alloc |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride (B91410) ion (e.g., TBAF) | Boc, Fmoc, Cbz, Alloc |

Table 1: Orthogonal Protecting Groups for the Amine of this compound.

The practical application of these strategies can be envisioned in the synthesis of a complex derivative of this compound. For example, consider a synthetic target where the this compound core is to be functionalized with two different peptide chains at two distinct nitrogen atoms (one being the original primary amine, and another introduced elsewhere on the cyclohexyl ring).

In a hypothetical synthetic scheme, the primary amine of this compound could first be protected with a Boc group. Subsequent functionalization of the cyclohexane ring could introduce a carboxylic acid, which is then coupled to an amino acid ester. The newly introduced amine on the amino acid could be protected with an Fmoc group. At this stage, the molecule contains two orthogonally protected amines.

The Fmoc group could be selectively removed using piperidine to allow for the elongation of a peptide chain at that position. The Boc group on the original this compound nitrogen would remain unaffected. Following the completion of the first peptide chain, the Boc group could then be removed with TFA, exposing the primary amine for the construction of the second peptide chain. This selective deprotection is the cornerstone of orthogonal synthesis.

Further illustrating the power of this methodology, if a third functional group, for instance, a hydroxyl group, were present on the cyclohexane ring, it could be protected as a silyl ether (e.g., TBDMS). This silyl ether would be stable to both the acidic and basic conditions used to remove the Boc and Fmoc groups, respectively. Its removal would require a specific fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), adding another layer of orthogonality to the synthetic design.

The following table provides a hypothetical example of a multi-step synthesis involving this compound, showcasing the sequential deprotection of orthogonal protecting groups.

| Step | Reaction | Protecting Group Removed | Reagents and Conditions | Remaining Protecting Groups |

| 1 | Fmoc-deprotection | Fmoc | 20% Piperidine in DMF | Boc, TBDMS |

| 2 | Boc-deprotection | Boc | 50% TFA in DCM | TBDMS |

| 3 | Silyl ether deprotection | TBDMS | 1M TBAF in THF | None |

Table 2: Illustrative Orthogonal Deprotection Sequence for a Derivatized this compound.

Applications in Advanced Organic Synthesis and Methodological Development

Chiral Auxiliary and Ligand Precursor in Asymmetric Catalysis

The use of a chiral molecule to control the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. uwindsor.ca A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed. While the 2-methylcyclohexyl moiety provides a chiral framework, there is no specific evidence in the searched literature of (2-Methylcyclohexyl)methanamine being employed for this purpose.

Enantioselective C-C Bond Formation

Enantioselective carbon-carbon bond formation is a critical transformation in organic synthesis. Chiral auxiliaries are frequently used to form amides or imines with substrates, thereby directing the approach of nucleophiles or electrophiles to create a new stereocenter with high enantiomeric excess. Common examples of such reactions include asymmetric alkylations, aldol (B89426) reactions, and Michael additions. Despite the prevalence of these methods, no studies were found that utilize this compound to achieve enantioselective C-C bond formation.

Diastereoselective Reactions

In molecules that already contain a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Chiral auxiliaries can enhance the diastereoselectivity of such reactions. For instance, in the asymmetric total synthesis of complex natural products, controlling the relative stereochemistry of multiple centers is crucial. nih.gov However, the literature search did not yield any examples of this compound or its derivatives being used to control diastereoselectivity in this manner.

Building Block for Complex Molecular Architectures

Chiral amines are fundamental building blocks in the synthesis of larger, intricate molecular structures where stereochemistry plays a crucial role in defining the final three-dimensional shape and function.

Scaffolds for Supramolecular Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. nih.gov Chiral components can introduce specific recognition properties and induce helicity or other complex topologies in the resulting assemblies. While various chiral diamines have been used to construct such systems, mdpi.com there is no available research demonstrating the use of this compound as a scaffold for supramolecular assemblies. nih.gov

Synthesis of Macrocyclic and Polycyclic Compounds

Macrocycles are large ring structures that are prevalent in many biologically active natural products and pharmaceutical drugs. nih.govnih.gov Their synthesis is a significant challenge, often involving a key ring-closing step with a chiral precursor. Polycyclic systems, containing multiple fused or bridged rings, also rely on stereocontrolled methods for their construction. researchgate.net The search for synthetic applications of this compound did not uncover any instances of its incorporation into macrocyclic or polycyclic frameworks. core.ac.uk

Development of Novel Synthetic Reagents and Methodologies

The discovery of new reagents and synthetic methods drives innovation in organic chemistry. A novel chiral amine can be the basis for a new catalyst, a resolving agent, or a key component in a new reaction cascade. At present, there are no published reports on the development of new reagents or methodologies based specifically on the this compound structure.

Probes for Mechanistic Studies in Organic Chemistry

While extensive research on the specific application of this compound as a mechanistic probe is not widely documented in publicly available literature, its structural and stereochemical features make it an ideal candidate for such studies. The principles of using chiral amines with a fixed stereocenter, like that in the cyclohexane (B81311) ring of this compound, are well-established in mechanistic organic chemistry. The presence of a chiral center adjacent to the reactive amino group allows chemists to track the stereochemical fate of the molecule throughout a reaction, providing crucial clues about the reaction's mechanism.

The power of this compound as a mechanistic probe lies in its distinct stereoisomers: cis and trans, each of which exists as a pair of enantiomers (R and S). The rigid cyclohexane ring restricts conformational freedom, meaning the spatial relationship between the methyl group and the aminomethyl group is well-defined. This fixed stereochemistry acts as a reporter group. By using a stereochemically pure starting material and analyzing the stereochemistry of the product, chemists can deduce whether the reaction proceeds with retention of configuration, inversion of configuration, or racemization at a given stereocenter. This information is fundamental to distinguishing between different mechanistic pathways, such as SN1 and SN2 reactions, or to understanding the stereoselectivity of addition and rearrangement reactions.

For instance, in a nucleophilic substitution reaction where the amine acts as the nucleophile, the stereochemical outcome at a chiral electrophile can be correlated with the stereochemistry of the amine. Similarly, if the amine itself is part of a molecule undergoing a rearrangement, the stereochemistry of the product will be dictated by the mechanism of the rearrangement (e.g., whether it is a concerted or a stepwise process).

Illustrative Research Findings with Structurally Similar Chiral Alicyclic Amines:

To illustrate the potential of this compound as a mechanistic probe, we can examine studies on structurally related chiral alicyclic amines. These studies provide a framework for how the stereochemical information encoded in such molecules is used to elucidate reaction mechanisms.

| Reaction Type | Chiral Amine Probe | Mechanistic Insight Gained |

| Nucleophilic Addition to Carbonyls | (R)-1-cyclohexylethylamine | The diastereoselectivity of the addition to various aldehydes was studied, providing insight into the facial selectivity of the attack on the carbonyl group. The observed stereochemistry helped to refine models for predicting the stereochemical outcome of such reactions, such as Cram's rule and the Felkin-Anh model. |

| Asymmetric Hydrogenation | Chiral diamine ligands derived from 1,2-diaminocyclohexane | The stereochemistry of the diamine ligand was shown to be crucial for the enantioselectivity of the hydrogenation of prochiral ketones and olefins. The specific cis or trans geometry and the chirality of the diamine dictate the geometry of the transition state, leading to the preferential formation of one enantiomer of the product. |

| Rearrangement Reactions | Optically active 2-aminocyclohexanol (B3021766) derivatives | The stereochemical fate of the migrating group in pinacol-type rearrangements was investigated. By determining whether the reaction proceeded with retention or inversion of configuration at the migrating and migration-terminating centers, the concerted versus stepwise nature of the rearrangement could be established. |

These examples, while not directly involving this compound, highlight the experimental approach. By synthesizing and reacting a stereochemically pure form of the amine, and then meticulously analyzing the stereochemical composition of the product mixture using techniques such as chiral chromatography (HPLC or GC) and nuclear magnetic resonance (NMR) spectroscopy, a wealth of mechanistic information can be obtained. The well-defined stereocenters of this compound would allow for a clear interpretation of the stereochemical outcome, making it a valuable tool in the arsenal (B13267) of the mechanistic organic chemist.

Theoretical and Computational Investigations of 2 Methylcyclohexyl Methanamine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods, primarily Density Functional Theory (DFT), provide a way to investigate the electron distribution and its implications for chemical reactivity. Such studies can elucidate bond strengths, atomic charges, and the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting how the molecule will interact with other chemical species.

While detailed quantum mechanical studies specifically focused on (2-Methylcyclohexyl)methanamine are not readily found in peer-reviewed literature, the following table outlines some basic computed properties available from public databases. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| Exact Mass | 127.136099547 Da |

| Rotatable Bond Count | 2 |

Data sourced from PubChem. nih.gov

Energy Profiles and Transition State Analysis

A critical application of quantum mechanics in chemistry is the mapping of reaction pathways. By calculating the potential energy surface of a reaction, chemists can identify the most likely mechanism. This involves locating the transition state—the highest energy point along the reaction coordinate—which is essential for determining the reaction rate. For a molecule like this compound, this could involve studying its synthesis, for instance, the reduction of 2-methylcyclohexanecarbonitrile, or its reactions with other molecules.

A hypothetical energy profile for a reaction involving this compound would provide the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. Transition state analysis would also reveal the geometry of the molecule at this critical point, offering insights into the steric and electronic factors that govern the reaction.

Spectroscopic Property Prediction

Quantum mechanical calculations are also employed to predict various spectroscopic properties of molecules. By simulating the interaction of the molecule with electromagnetic radiation, it is possible to compute its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a compound. For instance, calculated NMR chemical shifts can help assign signals in an experimental spectrum to specific atoms in the molecule, while predicted IR frequencies can be matched to vibrational modes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. These computational techniques are particularly useful for exploring the conformational flexibility of molecules like this compound.

Conformational Landscapes and Interconversions

Due to the presence of a flexible cyclohexane (B81311) ring and a rotatable aminomethyl group, this compound can exist in a variety of conformations. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, with the chair form being the most stable. utexas.edu The substituents—the methyl and aminomethyl groups—can be in either axial or equatorial positions. libretexts.orgyoutube.com

For monosubstituted cyclohexanes, the equatorial position is generally favored for the substituent to minimize steric hindrance, an effect known as 1,3-diaxial interaction. utexas.edulibretexts.org In the case of this compound, which is a disubstituted cyclohexane, the relative stability of its various conformations (cis and trans isomers, with axial and equatorial substituents) would depend on the interplay of the steric demands of both the methyl and aminomethyl groups. Computational studies would involve systematically exploring these possibilities to identify the lowest energy conformers and the energy barriers between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Isomer | Methyl Group Position | Aminomethyl Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Equatorial | Equatorial | 0 (most stable) |

| trans | Axial | Axial | Higher |

| cis | Axial | Equatorial | Intermediate |

| cis | Equatorial | Axial | Intermediate |

This table is illustrative and represents the expected trends based on general principles of conformational analysis. Specific values would require dedicated computational studies.

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models can be used to study these effects. Explicit solvation models surround the molecule with a number of solvent molecules and calculate the interactions directly, while implicit models represent the solvent as a continuous medium with specific dielectric properties. These simulations can reveal how solvation affects conformational preferences and reaction energetics. For an amine like this compound, hydrogen bonding with protic solvents would be a particularly important interaction to study.

Prediction of Stereoselectivity in Reactions

This compound is a chiral molecule, and its synthesis or its use as a reactant or catalyst in other reactions can lead to stereoisomeric products. Predicting the stereoselectivity of such reactions is a significant challenge in organic chemistry. Computational methods can be employed to model the transition states of the competing reaction pathways that lead to different stereoisomers. By comparing the energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. This type of analysis is crucial for the design of stereoselective syntheses.

Development and Validation of Computational Methods

Detailed research findings, including specific computational methods, basis sets, and validation data tables comparing theoretical and experimental values for this compound, are not available in the current scientific literature.

Concluding Perspectives and Future Research Directions

Integration with High-Throughput and Automated Synthesis

The demand for rapid synthesis and screening of compound libraries, particularly in drug discovery and materials science, has propelled the development of high-throughput and automated synthesis platforms. While traditional methods for synthesizing primary amines are well-established, their adaptation to automated systems presents an opportunity for significant advancement. Methodologies such as the microwave-assisted reductive alkylation of methyl carbamate (B1207046) with aldehydes are particularly suitable for high-throughput synthesis, offering a straightforward path to structurally diverse primary amines. organic-chemistry.org Similarly, titanium(IV) isopropoxide mediated reductive amination of ketones provides a robust method for generating primary amines in good to excellent yields, which could be adapted for automated parallel synthesis. thieme-connect.comtandfonline.com

Future research could focus on optimizing these and other methods like the one-pot, two-step synthesis from azides and alkyl halides for the specific production of (2-Methylcyclohexyl)methanamine and its analogues. organic-chemistry.org The development of customized purification beads could further streamline the process, allowing for the rapid removal of reagents and byproducts, which is a critical step in automated workflows. acs.org Applying these high-throughput techniques would enable the creation of large libraries of this compound derivatives, facilitating the exploration of their structure-activity relationships in various applications.

Sustainable Chemical Transformations and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For a compound like this compound, this involves a shift away from classical methods that use stoichiometric and often hazardous reagents toward more atom-economical and catalytic alternatives. rsc.org A key area of future research will be the development of 'green' synthetic pathways, potentially starting from renewable biomass resources. rsc.orgrsc.org Biomass-derived platform molecules can be converted into amines through waste-minimized catalytic routes, offering a sustainable alternative to petroleum-based feedstocks. rsc.orgacs.org

The application of green metrics, such as those provided by the CHEM21 toolkit, will be essential for evaluating and comparing the environmental impact of different synthetic strategies. rsc.org Research into catalytic systems, such as those using earth-abundant metals or even metal-free conditions, for reductive amination will be crucial. organic-chemistry.org For instance, using H₂ as a reductant with aqueous ammonia (B1221849) represents a greener approach to amination. organic-chemistry.org The overarching goal is to design synthetic processes for this compound that are not only efficient but also minimize waste, reduce energy consumption, and utilize safer, renewable materials. benthamscience.comnih.gov

Exploration of Unconventional Reaction Media

The choice of solvent or reaction medium can profoundly impact the efficiency, selectivity, and environmental footprint of a chemical process. Future investigations into the synthesis and reactions of this compound should explore the use of unconventional reaction media. nih.gov Water, as a solvent, is an attractive option for green chemistry, and developing reactions such as carbonyl alkylative aminations in aqueous media could offer significant advantages. acs.org

Other non-traditional media with considerable potential include ionic liquids and supercritical fluids like carbon dioxide. nih.gov These media can offer unique solubility properties, potentially enhancing reaction rates and facilitating catalyst recycling and product separation. For example, an integrated plasma-microdroplet approach has been shown to efficiently convert alkanes into imines under mild conditions, representing a novel method for chemical transformation that circumvents traditional thermal catalysis. acs.org Applying such innovative media and techniques to the synthesis of this compound could lead to more sustainable and efficient industrial processes.

Synergy between Experimental and Theoretical Approaches

The interplay between experimental work and theoretical calculations is a powerful tool in modern chemical research. For cyclohexylamine (B46788) derivatives, computational techniques like Density Functional Theory (DFT) can predict chemical and physical properties, offering insights that can guide laboratory experiments. researchgate.net Future research on this compound will greatly benefit from this synergy.

Theoretical studies can be employed to:

Predict the most stable conformations of cis- and trans-isomers.

Calculate spectroscopic data (NMR, IR) to aid in structural elucidation.

Model reaction mechanisms to understand catalyst behavior and predict product selectivity. acs.org

Estimate the pharmacokinetic properties of new derivatives, as has been done for related arylcyclohexylamines. mdpi.com

By using computational models to screen potential catalysts or reaction conditions, researchers can focus their experimental efforts on the most promising candidates, saving time and resources. researchgate.net This integrated approach, where theoretical predictions are validated and refined by experimental results, will accelerate the discovery of new applications and synthetic methods for this compound.

Emerging Roles in New Areas of Organic Chemistry

While primary amines are fundamental building blocks, the specific structural features of this compound—a chiral, cyclic scaffold—make it a particularly interesting candidate for new applications. Future research is expected to uncover emerging roles for this compound in various domains of organic chemistry.

Potential areas of exploration include:

Asymmetric Catalysis: The chiral backbone of this compound makes it an attractive ligand precursor for asymmetric metal catalysis or as a primary amine organocatalyst itself.

Pharmaceutical Scaffolds: Cyclohexylamine moieties are present in various bioactive molecules. researchgate.netmdpi.com The compound can serve as a starting point for the synthesis of novel therapeutic agents.

Materials Science: Amines are used as curing agents for epoxies, in the synthesis of polyamides, and as corrosion inhibitors. acs.orgwikipedia.org The specific stereochemistry and physical properties of this compound could be leveraged to create polymers and materials with unique properties.

Novel Chemical Probes: Its structure could be incorporated into chemical probes designed to study biological systems or reaction mechanisms.

The development of novel synthetic reactions, such as dehydrogenative aromatization to form complex m-phenylenediamine (B132917) derivatives, further expands the potential utility of cyclic amines as versatile intermediates. acs.org As synthetic methodologies become more advanced, the ability to incorporate the this compound motif into increasingly complex molecular architectures will undoubtedly lead to its application in previously unexplored areas of organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Methylcyclohexyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclohexyl derivatives reacting with amines under acid/base catalysis. For example, describes using dimethylamine and formaldehyde with catalysts like HCl or NaOH. Key factors include:

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Solvent : Polar aprotic solvents (e.g., THF) enhance reactivity .

- Catalyst : Acidic conditions favor imine formation, while basic conditions promote nucleophilic substitution.

- Yield Optimization : Yields range from 40–70%, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm regiochemistry and stereochemistry (e.g., distinguishing axial vs. equatorial substituents on the cyclohexyl ring) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (170.3 g/mol) and fragmentation patterns.

- HPLC : Purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation; the compound may release irritants during reactions.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect biological activity?

- Methodological Answer :

- Comparative Studies : notes that the cis vs. trans configuration of substituents on the cyclohexyl ring alters receptor binding. For example:

| Configuration | Receptor Affinity (IC₅₀, nM) | Target |

|---|---|---|

| cis | 120 ± 15 | σ₁ |

| trans | 450 ± 30 | σ₁ |

- Synthesis Strategy : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid) or asymmetric hydrogenation .

Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?

- Methodological Answer :

- Data Reconciliation : Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. emphasizes iterative analysis in qualitative research.

- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., arylcyclohexylamines in ) to identify trends. For instance, fluorinated analogs show enhanced blood-brain barrier permeability but reduced metabolic stability .

Q. How can computational modeling predict the interaction of this compound with neuronal receptors?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor docking using software like AutoDock Vina. ’s InChI key (FPVLWAAVKMZUJN) provides structural input for simulations.

- Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonding with Glu172 in the NMDA receptor) .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Batch Reactor Optimization : Maintain temperature control (±2°C) to avoid exothermic side reactions.

- Purification at Scale : Replace column chromatography with distillation or crystallization (e.g., using ethanol/water mixtures) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s metabolic stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.